3,4,4-Trimethoxypiperidine
Description
3,4,4-Trimethoxypiperidine is a piperidine derivative featuring three methoxy (-OCH₃) groups at positions 3, 4, and 4 of the six-membered heterocyclic ring. Piperidine scaffolds are widely studied in medicinal chemistry due to their versatility in drug design, particularly for their conformational flexibility and ability to modulate pharmacokinetic properties. Methoxy substitutions are known to enhance lipophilicity and influence bioavailability, making such compounds valuable in optimizing therapeutic agents.
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3,4,4-trimethoxypiperidine |
InChI |
InChI=1S/C8H17NO3/c1-10-7-6-9-5-4-8(7,11-2)12-3/h7,9H,4-6H2,1-3H3 |
InChI Key |
PNENYZUTVKQZMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNCCC1(OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Methoxy vs. Hydroxyl : Methoxy groups (e.g., in this compound) reduce hydrogen-bonding capacity compared to hydroxyls, increasing membrane permeability.
- Fluorinated Groups : Compounds like 4-(4-Trifluoromethoxy-phenyl)-piperidine exhibit enhanced metabolic stability due to the electron-withdrawing effects of fluorine.
- Safety Profile : Piperidine derivatives with bulky substituents (e.g., phenylmethyl) may pose handling risks, as seen in 4-(Phenylmethyl)piperidine’s safety data.
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